5-chloro-N-(tetrahydro-2H-pyran-4-yl)-N-(2,2,2-trifluoroethyl)thiophene-2-carboxamide is a novel compound with significant potential in scientific research. Its molecular formula is , and it has a molecular weight of approximately 335.86 g/mol. This compound is classified within the thiophene carboxamide family, which includes various derivatives known for their biological activity and applications in medicinal chemistry.
The synthesis of 5-chloro-N-(tetrahydro-2H-pyran-4-yl)-N-(2,2,2-trifluoroethyl)thiophene-2-carboxamide typically involves several key steps:
These methods are crucial for obtaining the compound in a pure form suitable for research applications .
The molecular structure of 5-chloro-N-(tetrahydro-2H-pyran-4-yl)-N-(2,2,2-trifluoroethyl)thiophene-2-carboxamide can be represented using various chemical notation systems:
InChI=1S/C13H18ClF3N2O2S/c14-11-3-1-10(20-11)12(17)15-9-13(18-6-5(16)19)4-7/h1-3,5H,4,6,8H2,(H,15,17)C1CSCCC1(CNC(=O)C2=CC=C(S2)Cl)OCC(F)(F)FThe compound exhibits notable features in its structure:
5-chloro-N-(tetrahydro-2H-pyran-4-yl)-N-(2,2,2-trifluoroethyl)thiophene-2-carboxamide can participate in various chemical reactions:
These reactions are essential for exploring the compound's potential therapeutic applications .
The physical properties of 5-chloro-N-(tetrahydro-2H-pyran-4-yl)-N-(2,2,2-trifluoroethyl)thiophene-2-carboxamide include:
Key chemical properties include:
These properties are vital for determining how the compound can be handled and utilized in laboratory settings .
5-chloro-N-(tetrahydro-2H-pyran-4-yl)-N-(2,2,2-trifluoroethyl)thiophene-2-carboxamide has potential applications in various fields:
The ongoing research into this compound could yield significant advancements in both medicinal and agricultural sciences .
CAS No.: 13734-41-3
CAS No.: 56505-80-7
CAS No.: 22108-99-2
CAS No.: 20184-94-5